molecular formula C28H24N4O3 B11658963 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11658963
M. Wt: 464.5 g/mol
InChI Key: GPTDEYGNBIYWTI-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a benzotriazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-(benzyloxy)benzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .

Scientific Research Applications

3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzotriazolyl group can bind to metal ions, affecting enzymatic activities and signaling pathways. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
  • 3-(4-benzyloxy-3-methoxyphenyl)-2-methylacrylic acid

Uniqueness

Its ability to interact with both metal ions and hydrophobic protein pockets makes it a versatile compound in various research fields .

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C28H24N4O3/c1-19-15-26-27(31-32(30-26)22-11-13-23(34-2)14-12-22)17-25(19)29-28(33)21-9-6-10-24(16-21)35-18-20-7-4-3-5-8-20/h3-17H,18H2,1-2H3,(H,29,33)

InChI Key

GPTDEYGNBIYWTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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